3-Hydroxy-1-naphthaldehyde

Catalog No.
S1901268
CAS No.
91136-43-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-naphthaldehyde

CAS Number

91136-43-5

Product Name

3-Hydroxy-1-naphthaldehyde

IUPAC Name

3-hydroxynaphthalene-1-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H

InChI Key

PLCQXZXTFCITAJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)O
  • Metal Complexation

    A study published in 2006 investigated the complexation of 3-H-1-N with manganese(III), iron(III), and cobalt(III). The research found that 3-H-1-N acts as a tridentate ligand, meaning it can bond to the metal ion at three different sites. This property suggests potential applications in coordination chemistry for the development of novel catalysts or materials [].

  • Adsorbent Materials

    A 2023 research article explored the use of 2-hydroxy-1-naphthaldehyde (a closely related compound) in the creation of a nanocomposite for removing pollutants from water. While not directly studying 3-H-1-N, this research suggests potential applications for 3-H-1-N in the development of new adsorbent materials for environmental remediation [].

3-Hydroxy-1-naphthaldehyde is an organic compound characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a naphthalene ring. Its molecular formula is C11H10O2, and it has a molecular weight of approximately 174.20 g/mol. The compound appears as a yellow crystalline solid and exhibits properties typical of both aromatic aldehydes and phenolic compounds, making it of interest in various chemical and biological applications .

Due to its functional groups. Notably:

  • Oxidation: The aldehyde group can be oxidized to form 3-hydroxy-1-naphthoic acid.
  • Reduction: The aldehyde can also be reduced to form 3-hydroxy-1-naphthylmethanol.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or Schiff bases, which are valuable in synthetic organic chemistry .

Research indicates that 3-hydroxy-1-naphthaldehyde exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antibacterial activity against various strains of bacteria, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity: Its ability to scavenge free radicals suggests potential use in preventing oxidative stress-related diseases .
  • Enzyme Inhibition: It has been investigated for its effects on certain enzymes, which could be relevant in pharmacological contexts .

The synthesis of 3-hydroxy-1-naphthaldehyde can be achieved through several methods:

  • Hydroxylation of Naphthalene Derivatives: Starting from naphthalene, hydroxylation can be performed using various reagents such as sulfuric acid or hydrogen peroxide followed by oxidation.
  • Reactions with Aldehydes: The reaction of 2-hydroxynaphthalene with paraformaldehyde under acidic conditions can yield the desired compound .
  • Nucleophilic Substitution: Reacting naphthalene derivatives with electrophiles in the presence of bases can also lead to the formation of hydroxy-substituted naphthaldehydes.

3-Hydroxy-1-naphthaldehyde finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Fluorescent Probes: Due to its fluorescent properties, it is used in the development of chemosensors for detecting metal ions and other analytes .
  • Biological Research: Its biological activities make it a subject of interest for drug development and therapeutic research.

Studies have explored the interactions of 3-hydroxy-1-naphthaldehyde with various biomolecules:

  • Metal Complexation: The compound can form complexes with transition metals, which may enhance its biological activity or alter its properties for specific applications .
  • Protein Binding Studies: Investigations into how this compound interacts with proteins have provided insights into its potential mechanisms of action in biological systems .

Several compounds are structurally similar to 3-hydroxy-1-naphthaldehyde, including:

Compound NameStructure TypeKey Characteristics
2-Hydroxy-1-naphthaldehydeHydroxy naphthaldehydeExhibits distinct fluorescence properties.
1-Hydroxy-2-naphthaldehydeHydroxy naphthaldehydeKnown for its application in sensor technology.
4-HydroxybenzaldehydeHydroxy benzaldehydeCommonly used as a precursor in organic synthesis.
NaphthaleneAromatic hydrocarbonLacks functional groups but serves as a precursor for various derivatives.

Uniqueness of 3-Hydroxy-1-Naphthaldehyde

What sets 3-hydroxy-1-naphthaldehyde apart from these similar compounds is its specific positioning of the hydroxyl and aldehyde groups on the naphthalene ring, leading to unique reactivity patterns and biological activities. This structural arrangement influences its solubility, stability, and interaction capabilities with other molecules, making it particularly valuable in both synthetic chemistry and biological applications.

XLogP3

1.8

Wikipedia

3-Hydroxynaphthalene-1-carbaldehyde

Dates

Modify: 2023-08-16

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